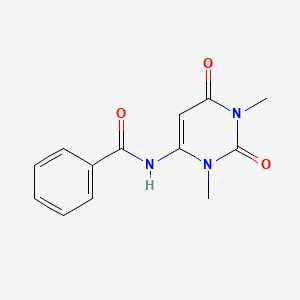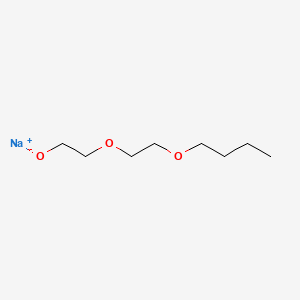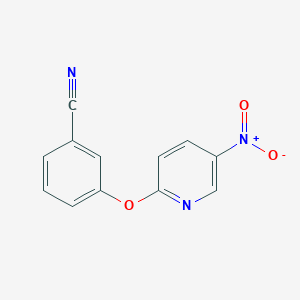
3-(5-Nitropyridin-2-yloxy)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Nitropyridin-2-yloxy)benzonitrile is a chemical compound with the molecular formula C12H7N3O3 and a molecular weight of 241.2 g/mol . This compound is characterized by the presence of a nitropyridine moiety linked to a benzonitrile group through an oxygen atom. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-(5-Nitropyridin-2-yloxy)benzonitrile typically involves the reaction of 5-nitropyridin-2-ol with 3-bromobenzonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
3-(5-Nitropyridin-2-yloxy)benzonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid in the presence of acidic or basic conditions.
Scientific Research Applications
3-(5-Nitropyridin-2-yloxy)benzonitrile is used in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3-(5-Nitropyridin-2-yloxy)benzonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes by binding to specific receptors or proteins. The exact pathways and molecular targets are still under investigation, but its unique structure allows it to interact with various biological molecules .
Comparison with Similar Compounds
3-(5-Nitropyridin-2-yloxy)benzonitrile can be compared with other similar compounds such as:
3-(5-Chloropyridin-2-yloxy)benzonitrile: This compound has a chlorine atom instead of a nitro group, which may result in different chemical reactivity and biological activity.
3-(5-Methylpyridin-2-yloxy)benzonitrile: The presence of a methyl group instead of a nitro group can influence the compound’s properties and applications.
3-(5-Fluoropyridin-2-yloxy)benzonitrile:
These comparisons highlight the unique aspects of this compound, such as its nitro group, which can undergo specific reactions and interactions that other similar compounds may not.
Properties
Molecular Formula |
C12H7N3O3 |
|---|---|
Molecular Weight |
241.20 g/mol |
IUPAC Name |
3-(5-nitropyridin-2-yl)oxybenzonitrile |
InChI |
InChI=1S/C12H7N3O3/c13-7-9-2-1-3-11(6-9)18-12-5-4-10(8-14-12)15(16)17/h1-6,8H |
InChI Key |
LJBQUWUCNRQBDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=C(C=C2)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(hydroxymethyl)azetidin-1-yl)methanone](/img/structure/B13962215.png)

![2-bromo-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acetamide](/img/structure/B13962222.png)
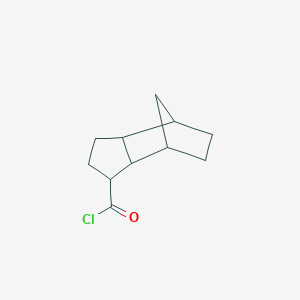
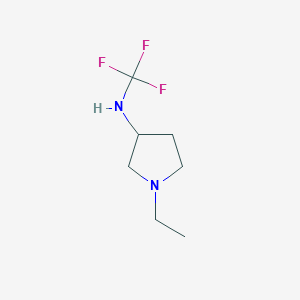
![Bicyclo[3.2.1]octane-1-carbonyl chloride](/img/structure/B13962239.png)
![tert-Butyl 8-(2-aminoacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13962245.png)
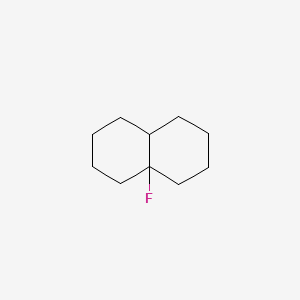
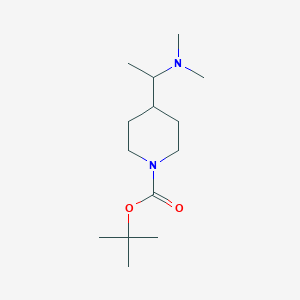
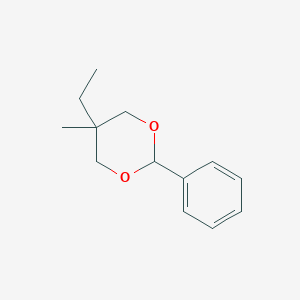
![5-Isopropylbicyclo[3.1.0]hex-2-ene-2-carbaldehyde](/img/structure/B13962263.png)
